(2S,4R)-1-Cbz-4-methylpyrrolidine-2-carboxylic Acid
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Overview
Description
(2S,4R)-1-Cbz-4-methylpyrrolidine-2-carboxylic Acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. The compound features a pyrrolidine ring substituted with a carboxylic acid group and a benzyl carbamate (Cbz) protecting group. Its stereochemistry is defined by the (2S,4R) configuration, which influences its reactivity and interactions in various chemical and biological contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-Cbz-4-methylpyrrolidine-2-carboxylic Acid typically involves several steps, starting from readily available starting materials. One common method involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a γ-amino acid or a γ-lactam.
Introduction of the Methyl Group: The methyl group at the 4-position can be introduced via alkylation reactions using methylating agents like methyl iodide.
Cbz Protection: The benzyl carbamate protecting group can be introduced using benzyl chloroformate (Cbz-Cl) in the presence of a base like triethylamine.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving carbon dioxide or carboxylating reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-1-Cbz-4-methylpyrrolidine-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the Cbz group with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
(2S,4R)-1-Cbz-4-methylpyrrolidine-2-carboxylic Acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules and natural products.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (2S,4R)-1-Cbz-4-methylpyrrolidine-2-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-1-Cbz-4-methylpyrrolidine-2-carboxylic Acid: A diastereomer with different stereochemistry.
(2S,4R)-4-Methylproline: A structurally similar compound without the Cbz protecting group.
(2S,4R)-4-Phenylpyrrolidine-2-carboxylic Acid: A compound with a phenyl group instead of a methyl group.
Uniqueness
(2S,4R)-1-Cbz-4-methylpyrrolidine-2-carboxylic Acid is unique due to its specific stereochemistry and the presence of the Cbz protecting group, which influences its reactivity and applications. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes.
Properties
Molecular Formula |
C14H17NO4 |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
4-methyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H17NO4/c1-10-7-12(13(16)17)15(8-10)14(18)19-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,16,17) |
InChI Key |
DUKUKJFQHYTCIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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